molecular formula C22H22ClN5O4 B11467731 2-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

2-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B11467731
M. Wt: 455.9 g/mol
InChI Key: BMGGZLWHFMWCMN-UHFFFAOYSA-N
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Description

2-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with a unique structure that includes a tetrazole ring, a chlorophenyl group, and an epoxyisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves multiple steps, including the formation of the tetrazole ring, the introduction of the chlorophenyl group, and the construction of the epoxyisoindole moiety. Common synthetic routes may include:

    Formation of Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate cyclohexyl derivative.

    Construction of Epoxyisoindole Moiety: This can be done through a series of cyclization and oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the epoxyisoindole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure suggests potential therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl group are likely involved in binding to target proteins or enzymes, while the epoxyisoindole moiety may play a role in modulating the compound’s activity. The exact molecular pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[1-(4-fluorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
  • 2-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Uniqueness

The presence of the chlorophenyl group in 2-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its fluorinated or brominated analogs, which may have different pharmacological profiles and chemical behaviors.

Properties

Molecular Formula

C22H22ClN5O4

Molecular Weight

455.9 g/mol

IUPAC Name

3-[1-[1-(4-chlorophenyl)tetrazol-5-yl]cyclohexyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

InChI

InChI=1S/C22H22ClN5O4/c23-13-4-6-14(7-5-13)28-20(24-25-26-28)21(9-2-1-3-10-21)27-12-22-11-8-15(32-22)16(19(30)31)17(22)18(27)29/h4-8,11,15-17H,1-3,9-10,12H2,(H,30,31)

InChI Key

BMGGZLWHFMWCMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)Cl)N4CC56C=CC(O5)C(C6C4=O)C(=O)O

Origin of Product

United States

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